molecular formula C11H9NO3 B1499245 (5-Nitronaphthalen-1-yl)methanol CAS No. 99972-57-3

(5-Nitronaphthalen-1-yl)methanol

Cat. No. B1499245
CAS RN: 99972-57-3
M. Wt: 203.19 g/mol
InChI Key: LBTIMHFYCAGAIU-UHFFFAOYSA-N
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Description

“(5-Nitronaphthalen-1-yl)methanol”, also known as 5-Nitro-E or E-5-NITRO, is a compound that belongs to the group of naphthalene derivatives. It has a molecular formula of C11H9NO3 and a molecular weight of 203.19 .


Molecular Structure Analysis

The molecular structure of “(5-Nitronaphthalen-1-yl)methanol” is based on its molecular formula, C11H9NO3 . Unfortunately, the specific details about its linear structure formula or InChI Key are not available in the search results.


Physical And Chemical Properties Analysis

“(5-Nitronaphthalen-1-yl)methanol” has a molecular weight of 203.19 . The boiling point and other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Cancer Research: STAT3 Inhibition

(5-Nitronaphthalen-1-yl)methanol has been studied for its potential as a STAT3 inhibitor in cancer research, particularly against triple-negative breast cancer (TNBC) . STAT3 is often hyper-activated in TNBCs and associated with poor outcomes. By inhibiting STAT3, compounds like (5-Nitronaphthalen-1-yl)methanol can suppress cancer cell migration, invasion, survival, growth, and metastasis.

Molecular Cloning and Gene Manipulation

This compound is valuable in molecular biology for cloning and gene manipulation due to its structural properties. It can be used to construct recombinant DNA molecules, facilitating the study of gene function and protein expression .

Pharmacological Studies

In pharmacology, (5-Nitronaphthalen-1-yl)methanol can be used to synthesize new drug candidates. Its naphthalene core is a common motif in many therapeutic agents, and modifications to this core can lead to the development of new pharmacologically active compounds.

Material Science

The compound’s unique structure makes it a candidate for creating novel materials with specific optical or electronic properties. It could be used in the development of organic semiconductors or photovoltaic materials.

Chemical Synthesis

(5-Nitronaphthalen-1-yl)methanol serves as a starting material or intermediate in the synthesis of complex organic compounds. Its nitro group can undergo various chemical reactions, making it versatile for synthetic chemistry applications .

Analytical Chemistry

Due to its distinct chemical structure, (5-Nitronaphthalen-1-yl)methanol can be used as a standard or reagent in analytical methods such as HPLC, LC-MS, and UPLC to calibrate instruments or to study the behavior of similar compounds .

Safety and Hazards

The safety and hazards associated with “(5-Nitronaphthalen-1-yl)methanol” are not detailed in the search results .

properties

IUPAC Name

(5-nitronaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTIMHFYCAGAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653109
Record name (5-Nitronaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Nitronaphthalen-1-yl)methanol

CAS RN

99972-57-3
Record name (5-Nitronaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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